molecular formula C8H5BrF3N3 B2357082 8-Bromo-2-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1895358-02-7

8-Bromo-2-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B2357082
CAS No.: 1895358-02-7
M. Wt: 280.048
InChI Key: VXFAWBTYTJGRAR-UHFFFAOYSA-N
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Description

“8-Bromo-2-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine” is a chemical compound with the molecular formula C7H3BrF3N3 . It belongs to the class of compounds known as triazolopyridines, which are aromatic heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a triazolopyridine core with bromo, methyl, and trifluoromethyl substituents . The exact structure is not available in the searched resources.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the searched resources. The molecular weight is reported to be 198.02 .

Scientific Research Applications

Herbicidal Activity

Compounds similar to 8-Bromo-2-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine have demonstrated significant herbicidal activity. For instance, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have shown effectiveness in controlling a broad spectrum of vegetation at low application rates (Moran, 2003).

Antifungal Activity

A series of novel substituted 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridines synthesized under microwave irradiation displayed weak antifungal activity (Yang et al., 2015).

Pyridylcarbene Formation

Bromo-3-methyl-(1,2,3)triazolo(1,5-a)pyridine, closely related to the compound , can decompose under certain conditions to form pyridylcarbene intermediates, leading to various chemical transformations (Abarca et al., 2006).

Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines

A method for the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides via metal-free oxidative N-N bond formation has been developed, showcasing a novel strategy for constructing this class of compounds (Zheng et al., 2014).

Efficient Synthesis and X-ray Structure Analysis

Studies have focused on the efficient synthesis of triazolopyridines, a family of compounds with pharmaceutical applications, including a variant with a bromo- and a pyridin-4-yl group (El-Kurdi et al., 2021).

Ring Rearrangement and Diversification

Research into 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, closely related to the specified compound, has revealed their susceptibility to ring isomerization, leading to a range of chemical diversification (Tang et al., 2014).

Properties

IUPAC Name

8-bromo-2-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3N3/c1-4-13-7-6(9)2-5(8(10,11)12)3-15(7)14-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFAWBTYTJGRAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=C(C2=N1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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